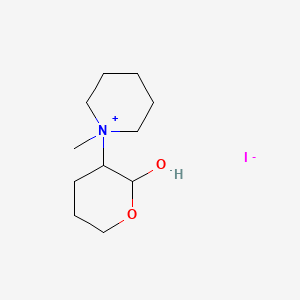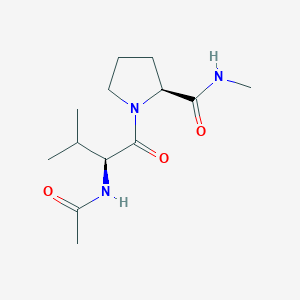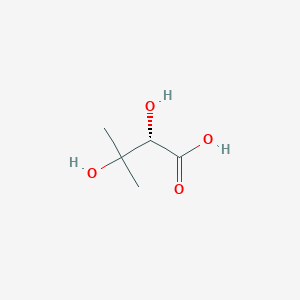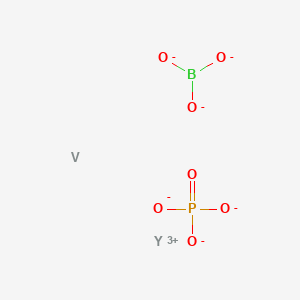
1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-methylpiperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-methylpiperidinium iodide is a complex organic compound that features a unique structure combining a piperidinium ring with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-methylpiperidinium iodide typically involves the reaction of 1-methylpiperidine with 2-hydroxytetrahydro-2H-pyran-3-yl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-methylpiperidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-methylpiperidinium iodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-methylpiperidinium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-ethylpiperidinium iodide
- 1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-propylpiperidinium iodide
- 1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-butylpiperidinium iodide
Comparison: 1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-methylpiperidinium iodide is unique due to its specific combination of a methyl group and a tetrahydropyran moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the methyl group can influence the compound’s reactivity and interaction with molecular targets compared to its ethyl, propyl, or butyl analogs.
Properties
CAS No. |
64647-14-9 |
|---|---|
Molecular Formula |
C11H22INO2 |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
3-(1-methylpiperidin-1-ium-1-yl)oxan-2-ol;iodide |
InChI |
InChI=1S/C11H22NO2.HI/c1-12(7-3-2-4-8-12)10-6-5-9-14-11(10)13;/h10-11,13H,2-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
NWQYEQLRSNYBOY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)C2CCCOC2O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)



![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)
![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)

![3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione](/img/structure/B14489173.png)

